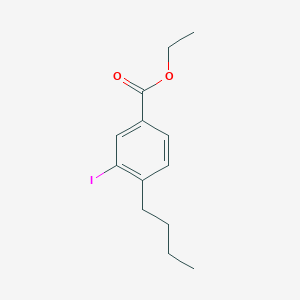

Ethyl 4-butyl-3-iodobenzoate

Description

Ethyl 4-butyl-3-iodobenzoate (CAS: 1131614-33-9) is an iodinated aromatic ester characterized by a benzoate backbone substituted with a butyl group at the 4-position and an iodine atom at the 3-position. Its molecular formula is C₁₃H₁₇IO₂, with a molar mass of approximately 332.18 g/mol. The compound is commercially available, with five suppliers listed globally, indicating its utility in synthetic chemistry and material science . Its InChIKey (AZZOBIRTGBELBC-UHFFFAOYSA-N) confirms its structural uniqueness.

Properties

CAS No. |

1131614-33-9 |

|---|---|

Molecular Formula |

C13H17IO2 |

Molecular Weight |

332.18 g/mol |

IUPAC Name |

ethyl 4-butyl-3-iodobenzoate |

InChI |

InChI=1S/C13H17IO2/c1-3-5-6-10-7-8-11(9-12(10)14)13(15)16-4-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

AZZOBIRTGBELBC-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C=C(C=C1)C(=O)OCC)I |

Canonical SMILES |

CCCCC1=C(C=C(C=C1)C(=O)OCC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 4-butyl-3-iodobenzoate with key analogs, emphasizing substituent effects on properties and applications:

Key Structural and Functional Insights

Substituent Effects on Reactivity :

- Iodine (electron-withdrawing) activates the benzene ring for electrophilic substitution at the ortho/para positions but deactivates nucleophilic attacks. This makes the compound suitable for Ullmann or Suzuki-Miyaura couplings .

- Butyl vs. tert-Butyl : The linear butyl group in this compound offers moderate steric hindrance, balancing reactivity and stability. In contrast, the tert-butyl group in its analog significantly slows down reactions due to bulkiness .

Solubility and Lipophilicity :

- This compound’s logP (estimated ~4.5) is higher than analogs like Ethyl 4-ethoxy-3-iodobenzoate (logP ~3.2), favoring membrane permeability in drug design .

- The acetamido derivative’s polarity (due to -NHCOCH₃) increases solubility in polar aprotic solvents (e.g., DMSO), broadening its utility in medicinal chemistry .

Synthetic Utility: The iodine atom in this compound serves as a versatile handle for metal-catalyzed cross-coupling, a feature absent in non-halogenated analogs like Ethyl 4-butylbenzoate . Ethyl 4-ethyl-3-iodobenzoate’s shorter chain facilitates faster ester hydrolysis, making it a model for studying reaction kinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-butyl-3-iodobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves iodination of a precursor (e.g., 4-butyl-3-bromobenzoic acid) via halogen exchange using NaI in polar aprotic solvents like DMF or acetone. Subsequent esterification with ethanol under acidic catalysis (e.g., H₂SO₄) generates the ethyl ester. To optimize yield, control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for NaI:precursor). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor intermediates using TLC and confirm final product via NMR and IR spectroscopy .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (splitting patterns indicate substitution at C-3 and C-4).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-I bond (500–600 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect molecular ion peaks (M+H⁺) for mass confirmation.

Cross-validate data against computational predictions (e.g., DFT for IR/NMR shifts) to resolve ambiguities .

Q. What purification strategies are effective for removing by-products like unreacted iodine or ester hydrolysis residues?

- Methodological Answer : Post-synthesis, neutralize acidic residues with NaHCO₃ washing. Use activated charcoal to adsorb excess iodine. For persistent impurities, employ recrystallization (ethanol/water mixture) or preparative HPLC. Quantify residual iodine via iodometric titration or ICP-MS. Confirm purity via melting point analysis and GC-FID .

Advanced Research Questions

Q. How does the steric and electronic effects of the butyl and iodine substituents influence the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples (40–100°C) and monitor degradation via TGA-DSC.

- pH Stability : Expose to buffers (pH 1–13) and quantify decomposition products via LC-MS.

The electron-withdrawing iodine group increases susceptibility to nucleophilic attack, while the butyl chain may sterically hinder hydrolysis. Compare degradation kinetics with analogous esters (e.g., Ethyl 4-iodobenzoate) to isolate substituent effects .

Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound in palladium-catalyzed systems?

- Methodological Answer : Use Suzuki-Miyaura coupling with arylboronic acids to replace iodine with aryl groups. Monitor reaction progress via GC-MS and isolate biphenyl derivatives. Kinetic studies (variable catalyst loading, temperature) reveal whether oxidative addition (Pd⁰ → Pd²⁺) is rate-limiting. Compare with DFT calculations to map transition states and electronic effects of the butyl group .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity and intermolecular interactions of this compound in solution?

- Methodological Answer :

- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMSO, ethanol) to predict aggregation behavior.

Validate predictions against experimental solvatochromic data (UV-Vis) and COSMO-RS models for partition coefficients .

Q. How do contradictory spectral data (e.g., NMR vs. IR) for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., rotamers in NMR) or solvent-dependent IR shifts. Use variable-temperature NMR to freeze conformational changes. For IR, compare spectra in solid (KBr pellet) vs. solution (CCl₄) states. Cross-reference with X-ray crystallography to resolve structural ambiguities .

Q. What analytical workflows are recommended for identifying degradation products of this compound in environmental matrices?

- Methodological Answer : Employ suspect screening via HRMS (Q-TOF) with fragmentation matching (MS/MS libraries). Use SPE (solid-phase extraction) for sample enrichment and isotope dilution for quantification. For non-target analysis, apply molecular networking tools (e.g., GNPS) to cluster degradation pathways .

Q. How can this compound serve as a scaffold for designing photoactive or catalytic materials?

- Methodological Answer : Functionalize the iodine site with light-sensitive groups (e.g., azobenzene) via Ullmann coupling. Test photoresponsive behavior via UV-Vis and fluorescence spectroscopy. For catalysis, immobilize on mesoporous silica and evaluate activity in model reactions (e.g., ester hydrolysis). Compare turnover frequencies with non-iodinated analogs to assess halogen effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.